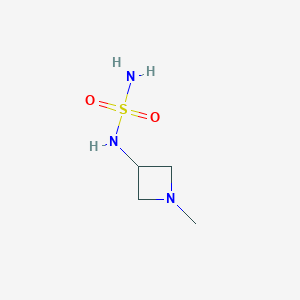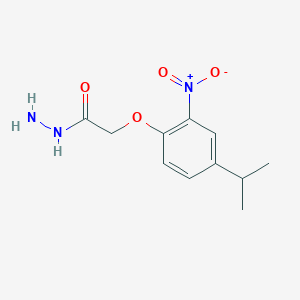
N-(1-methylazetidin-3-yl)aminosulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylazetidin-3-yl)aminosulfonamide is a chemical compound with the molecular formula C₄H₁₁N₃O₂S and a molecular weight of 165.21 g/mol . This compound is characterized by the presence of an azetidine ring, a sulfonamide group, and a methyl group attached to the nitrogen atom of the azetidine ring. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of N-(1-methylazetidin-3-yl)aminosulfonamide involves several steps. One common method includes the reaction of 1-methylazetidine with a sulfonamide precursor under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
N-(1-methylazetidin-3-yl)aminosulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(1-methylazetidin-3-yl)aminosulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, although it is not yet approved for clinical use.
Mecanismo De Acción
The mechanism of action of N-(1-methylazetidin-3-yl)aminosulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonamide group may inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
N-(1-methylazetidin-3-yl)aminosulfonamide can be compared with other similar compounds, such as:
Sulfonamides: These compounds share the sulfonamide group and are widely used as antibiotics. This compound is unique due to the presence of the azetidine ring.
Azetidines: Compounds containing the azetidine ring are known for their biological activities
Sulfoximines: These compounds are structurally similar but contain a sulfur-nitrogen double bond.
Propiedades
Fórmula molecular |
C4H11N3O2S |
|---|---|
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
1-methyl-3-(sulfamoylamino)azetidine |
InChI |
InChI=1S/C4H11N3O2S/c1-7-2-4(3-7)6-10(5,8)9/h4,6H,2-3H2,1H3,(H2,5,8,9) |
Clave InChI |
MHDBDKKHWYOBHO-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C1)NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B15229253.png)

![tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B15229265.png)



![4-Aminofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15229303.png)







